molecular formula C24H23NO2 B2628779 3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 647036-26-8

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2628779
M. Wt: 357.453
InChI Key: HDOAWHDGWAGPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C24H23NO2 . It has a molecular weight of 357.45 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)/b16-14+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Metal-Free Synthesis Applications

The compound and its analogs are utilized in metal-free synthesis processes. For instance, it's part of a facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling, highlighting its role in eco-friendly ester sources and functionalization via a free-radical pathway (Xie et al., 2019). Moreover, it's involved in the three-component condensation of esters with certain amines and cyclopentanone, indicating its relevance in synthesizing structurally complex esters (Kozlov & Dikusar, 2019).

Applications in Dye Synthesis and Display Technology

The compound is used in synthesizing fluorescent dyes for potential application in liquid crystal displays, revealing its importance in the field of materials science and electronics (Bojinov & Grabchev, 2003).

Role in Cyclization and Structural Formation

It's involved in cyclization reactions, like the cyclization of 2-(4-tert-butyl-phenoxymethyl)-3-quinolinic acids, leading to quinoline-fused tetracyclic compounds. This highlights its significance in complex chemical transformations and structural formation (Wen-tao, 2008).

Involvement in Antimicrobial Research

The compound's derivatives are examined for their antimicrobial properties, indicating its potential in medical and pharmaceutical applications (Kumar & Kumar, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3E)-3-[(4-tert-butylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOAWHDGWAGPFR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

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